TCTOP is a synthetic cyclic octapeptide designed as a highly potent and selective μ-opioid receptor antagonist with minimal somatostatin-like activity []. It is a derivative of the parent peptide CTP (D-Phe1-Cys2-Tyr3-D-Trp4-Lys5-Thr6-Pen7++-Thr8-NH2), modified for enhanced μ-opioid receptor affinity and selectivity [].
TCTOP is a cyclic octapeptide with the following amino acid sequence: D-Tic-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2. The N-terminal amino acid is a conformationally restricted tetrahydroisoquinolinecarboxylate (D-Tic) residue, introduced to enhance μ-opioid receptor affinity []. The peptide also features a 20-membered ring formed by a disulfide bridge between the two cysteine residues [].
TCTOP acts as a competitive antagonist at the μ-opioid receptor, binding to the receptor and blocking the actions of μ-opioid agonists like PL017 []. It exerts its effects by interfering with the binding of endogenous opioids like endorphins and exogenous opioids like morphine, thereby inhibiting their analgesic and euphoric effects [, , ].
Investigating the role of μ-opioid receptors in pain modulation: TCTOP's ability to block μ-opioid receptors allows researchers to study the physiological function of these receptors in pain perception and modulation [, , ]. Studies have shown that TCTOP can enhance the noxious blood pressure response in rabbits, suggesting μ-opioid receptors are involved in modulating pain perception [].
Studying the mechanisms of acupuncture: TCTOP has been utilized to investigate the involvement of μ-opioid receptors in acupuncture's analgesic effects [, ]. Research indicates that TCTOP can block the inhibitory effect of electroacupuncture on the pressor response elicited by noxious stimuli, suggesting μ-opioid receptor activation plays a role in acupuncture's mechanism of action [, ].
Investigating its potential as a therapeutic agent for opioid addiction: Due to its high potency and selectivity for μ-opioid receptors, TCTOP holds promise as a potential treatment for opioid addiction. Further research is needed to evaluate its efficacy and safety in humans [].
Developing novel analogues with improved pharmacological properties: Modifications to the TCTOP structure could lead to the development of new analogues with enhanced potency, selectivity, and duration of action, potentially leading to more effective therapeutic interventions [].
Exploring its use in studying other physiological processes involving μ-opioid receptors: μ-opioid receptors play roles in various physiological functions beyond pain modulation, such as reward, mood regulation, and respiration. TCTOP can be a valuable tool for investigating these processes in future studies [].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4